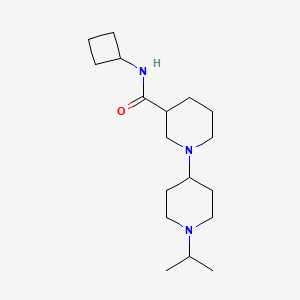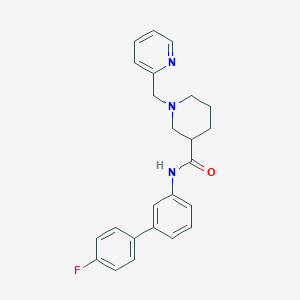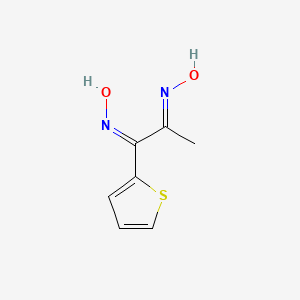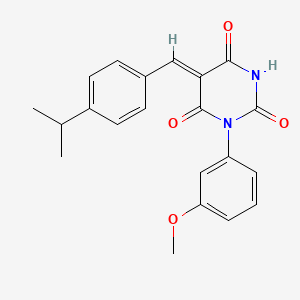![molecular formula C22H21N3O3 B6140222 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide, also known as BRL 15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL 15572 is a selective antagonist of the cannabinoid CB1 receptor and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 acts as a selective antagonist of the cannabinoid CB1 receptor. This receptor is primarily found in the brain and is involved in the regulation of appetite, mood, and pain sensation. By blocking the CB1 receptor, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 can reduce food intake and increase energy expenditure, as well as reduce drug-seeking behavior and improve mood.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has a wide range of biochemical and physiological effects. It has been found to reduce food intake and increase energy expenditure by activating the sympathetic nervous system. 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has also been found to reduce drug-seeking behavior by blocking the rewarding effects of drugs of abuse. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has been found to improve mood by increasing the levels of serotonin and dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has been extensively studied and has a well-established mechanism of action, making it a reliable tool for researchers. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 in lab experiments is its potential for off-target effects. While it is selective for the CB1 receptor, it may still interact with other receptors and produce unintended effects.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572. One area of interest is its potential for the treatment of obesity and related metabolic disorders. Further studies are needed to determine the optimal dosing and duration of treatment for these conditions. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has shown potential for the treatment of drug addiction, and further studies are needed to determine its efficacy in humans. Finally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 may have potential applications for the treatment of anxiety and depression, and further studies are needed to explore these possibilities.
Synthesemethoden
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 involves several steps, starting with the reaction of 3-bromoanisole with potassium tert-butoxide to form 3-methoxyphenylpropene. The resulting product is then reacted with 5-methyl-2-pyrazinecarboxaldehyde to form 3-(5-methyl-2-pyrazinyl)propen-1-ol. This compound is then reacted with benzodioxole-5-carboxylic acid to form the final product, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has been extensively studied for its potential therapeutic applications. It has been found to have anti-obesity effects by reducing food intake and increasing energy expenditure. 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has also been found to have potential applications for the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has been found to have potential applications for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(5-methylpyrazin-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-11-24-18(12-23-15)13-25-22(26)10-19(16-5-3-2-4-6-16)17-7-8-20-21(9-17)28-14-27-20/h2-9,11-12,19H,10,13-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLUKFCOANDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6140144.png)
![2-chloro-N-(3-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6140154.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6140188.png)
![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6140203.png)

![6-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-methyl-4-pyrimidinol](/img/structure/B6140213.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6140232.png)
![N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)
